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Compound of Interest

Compound Name: 1-Acetyl-1H-pyrazol-3(2H)-one

Cat. No.: B1400793 Get Quote

An In-Depth Technical Guide to 1-Acetyl-1H-pyrazol-3(2H)-one: Physical Properties and

Spectroscopic Characterization

Introduction
1-Acetyl-1H-pyrazol-3(2H)-one (CAS No. 852471-15-9) is a heterocyclic organic compound

belonging to the pyrazole family.[1][2][3][4] Pyrazoles and their derivatives are significant

scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological

activities. This guide provides a detailed overview of the known physical properties and

appearance of 1-Acetyl-1H-pyrazol-3(2H)-one, intended for researchers, scientists, and

professionals in drug development. The document further outlines a comprehensive protocol

for its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, a

cornerstone technique for molecular identification.

Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling,

formulation, and application in research. While extensive experimental data for this specific

compound is not widely published, a combination of data from supplier technical sheets and

computational models provides a reliable profile.

Data Presentation: Key Physicochemical Identifiers
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Property Value Source

IUPAC Name 2-acetyl-1H-pyrazol-5-one PubChem[2][5]

CAS Number 852471-15-9 ChemicalBook, PubChem[1][2]

Molecular Formula C₅H₆N₂O₂ PubChem[2][6]

Molecular Weight 126.11 g/mol PubChem, Crysdot LLC[2][6]

Appearance White to light yellow solid ChemicalBook[1]

Purity (Typical) ≥97% Crysdot LLC, AiFChem[5]

Storage Conditions
Room temperature, sealed in a

dry environment

ChemicalBook,

MySkinRecipes[1][2]

SMILES CC(=O)N1C=CC(=O)N1 PubChem[2]

InChI Key
QAYRLKNRVJVHDK-

UHFFFAOYSA-N
PubChem[2][6]

XLogP3 (Computed) -0.9 PubChem[6]

Topological Polar Surface Area

(Computed)
49.4 Å² PubChem[6]

Note: Specific experimental values for melting point, boiling point, and density are not

consistently reported in publicly available literature. The XLogP3 and Topological Polar Surface

Area are computationally derived values that provide insight into the compound's lipophilicity

and polarity, respectively, which are critical parameters in drug design.

Structural Characterization: A Methodological Deep
Dive
Confirming the identity and purity of a synthesized or procured compound is a critical first step

in any research workflow. Spectroscopic methods are central to this process. While techniques

like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are invaluable for identifying

functional groups and confirming molecular weight, Nuclear Magnetic Resonance (NMR)

spectroscopy provides the most detailed map of the molecular structure.
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Expert Insight: The Power of ¹H NMR
Proton NMR (¹H NMR) is particularly powerful as it provides information on the number of

different types of protons, their electronic environment, and their proximity to other protons. For

1-Acetyl-1H-pyrazol-3(2H)-one, the ¹H NMR spectrum is definitive. A reported spectrum in

deuterated dimethyl sulfoxide (DMSO-d₆) shows four distinct signals, perfectly corresponding

to the four unique proton environments in the molecule.[1]

δ 10.96 (s, 1H): This singlet corresponds to the labile proton of the N-H group within the

pyrazole ring. Its significant downfield shift is characteristic of a proton attached to a nitrogen

atom in a heterocyclic system, often involved in hydrogen bonding with the solvent.

δ 8.13 (d, J = 3.0 Hz, 1H): This doublet represents one of the vinyl protons on the pyrazole

ring. The splitting pattern (doublet) and coupling constant (J = 3.0 Hz) indicate it is adjacent

to one other proton.

δ 6.01 (d, J = 3.0 Hz, 1H): This is the second vinyl proton on the ring, coupled to the proton

at 8.13 ppm.

δ 2.48 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl (CH₃)

group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to

couple with.

Experimental Protocol: Structural Verification by ¹H
NMR Spectroscopy
This protocol provides a self-validating system for confirming the identity of 1-Acetyl-1H-
pyrazol-3(2H)-one.

Objective:
To acquire a high-resolution ¹H NMR spectrum to confirm the molecular structure and assess

the purity of the sample.

Materials:
1-Acetyl-1H-pyrazol-3(2H)-one sample (5-10 mg)
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Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8 atom % D

5 mm NMR tubes

Pipettes and glassware

NMR Spectrometer (e.g., 400 MHz)

Methodology:
Sample Preparation:

Rationale: Proper sample preparation is crucial for obtaining a high-quality, homogeneous

solution, which is necessary for sharp NMR signals.

Step 1: Weigh approximately 5-10 mg of the solid 1-Acetyl-1H-pyrazol-3(2H)-one directly

into a clean, dry vial.

Step 2: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

Expertise: DMSO-d₆ is chosen as the solvent due to its excellent solvating power for polar

organic molecules and its high boiling point, which minimizes evaporation. Its residual

proton signal appears around 2.50 ppm, which is noted to avoid confusion with the analyte

signals.

Step 3: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear,

particulate-free solution should be obtained.

Step 4: Transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Setup & Acquisition:

Rationale: The spectrometer must be properly tuned and shimmed to ensure high

resolution and accurate chemical shift referencing.

Step 1: Insert the NMR tube into the spectrometer.

Step 2: Lock the spectrometer on the deuterium signal of the DMSO-d₆.
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Step 3: Shim the magnetic field to optimize its homogeneity. This is an automated or semi-

automated process on modern spectrometers and is critical for obtaining sharp resonance

lines.

Step 4: Set the acquisition parameters. A standard ¹H acquisition experiment is typically

sufficient. Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-

12 ppm).

Step 5: Acquire the spectrum. The number of scans can be adjusted (e.g., 8-16 scans) to

achieve an adequate signal-to-noise ratio.

Data Processing and Analysis:

Rationale: Proper data processing is required to extract accurate chemical shifts, coupling

constants, and integrals.

Step 1: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Step 2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive

mode.

Step 3: Calibrate the chemical shift axis by referencing the residual solvent peak of

DMSO-d₆ to 2.50 ppm.

Step 4: Integrate the peaks. Set the integral of one of the single-proton signals (e.g., the

doublet at 8.13 ppm) to 1.0. The other integrals should correspond to the number of

protons for each signal (1H, 1H, and 3H).

Step 5: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants

(J-values) to confirm the structure as detailed in the section above.

Workflow Visualization
The following diagram illustrates the logical flow of the NMR characterization protocol.
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing & Analysis

Conclusion

1. Weigh Compound
(5-10 mg)

2. Dissolve in DMSO-d6
(0.7 mL)

3. Transfer to NMR Tube

4. Insert Sample

5. Lock & Shim

6. Acquire Spectrum

7. Fourier Transform & Phasing

8. Calibrate Spectrum
(Ref: DMSO @ 2.50 ppm)

9. Integrate & Analyze Peaks
(Shifts, Multiplicity, J-values)

10. Confirm Structure & Purity

Click to download full resolution via product page

Caption: Workflow for structural verification via ¹H NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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